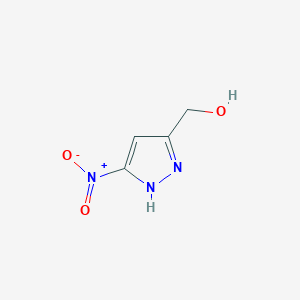

(5-nitro-1H-pyrazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-nitro-1H-pyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBNQNCHAUDZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670602 | |

| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-25-9 | |

| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-nitro-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (5-nitro-1H-pyrazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and for strategic planning in medicinal chemistry.

Introduction: The Significance of Functionalized Nitropyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework that can be readily functionalized to modulate biological activity.[3][4] The introduction of a nitro group, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological interactions.[5] Nitro-functionalized pyrazoles are of particular interest due to their potential applications in various therapeutic areas, including oncology and infectious diseases.[6][7] This guide will delve into the specific attributes of this compound, a key building block for the synthesis of more complex and potentially bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in various analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 1000895-25-9 | [1][8] |

| Molecular Formula | C₄H₅N₃O₃ | [8] |

| Molecular Weight | 143.10 g/mol | [8] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature |

Spectroscopic Data Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shift of the pyrazole ring proton will be influenced by the electron-withdrawing nitro group. The methylene protons will likely appear as a singlet, and the hydroxyl and N-H protons will be broad signals, the positions of which may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three carbon atoms of the pyrazole ring and the carbon of the methanol group. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbon bearing the nitro group expected to be significantly downfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate band around 3100-3500 cm⁻¹ from the pyrazole N-H.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methylene C-H bonds.

-

NO₂ stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-O stretch: A band in the 1000-1260 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 143.0331, corresponding to the exact mass of C₄H₅N₃O₃. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the pyrazole ring.

Synthesis of this compound

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available materials. The workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Selective Reduction of 5-Nitro-1H-pyrazole-3-carboxylic acid

This protocol is based on established methods for the selective reduction of carboxylic acids to alcohols using borane complexes, which are known to be compatible with nitro groups.[13]

Materials:

-

5-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 198348-89-9)[15]

-

Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution (1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of a slight excess of the reducing agent ensures complete conversion of the carboxylic acid.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

-

Workup: Remove the THF under reduced pressure. To the resulting aqueous residue, add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the pyrazole ring, the nitro group, and the primary alcohol.

Caption: Key reactive sites of this compound.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable.[16] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).[17]

-

Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to esters or ethers through reactions with acylating or alkylating agents, respectively.

Stability: Nitropyrazoles are generally considered to be thermally stable compounds.[16][18] However, highly nitrated pyrazoles can be energetic materials.[16] this compound is expected to be a stable solid under standard laboratory conditions, but it should be stored away from strong oxidizing and reducing agents.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole core is a well-established pharmacophore, and the presence of the nitro and hydroxyl groups provides handles for further chemical modification.[3][7]

Potential Therapeutic Areas:

-

Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[2][6] The nitro group can also contribute to the biological activity of some anticancer drugs.[5]

-

Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal properties.[4]

-

Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory effects.[4]

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2]

The ability to functionalize both the pyrazole nitrogen and the hydroxyl group allows for the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a versatile chemical entity with a rich potential for applications in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis from readily available precursors, combined with its multiple points for chemical modification, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to explore the full potential of this and related nitropyrazole derivatives.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).

- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (n.d.). ACS Publications.

- A new reagent for selective reduction of nitro group. (n.d.).

- How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). PMC - PubMed Central.

- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications.

- TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. (n.d.). ResearchGate.

- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2019, November 7). ACS Publications.

- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). NIH.

- Nitro-Group-Containing Drugs. (n.d.). ACS Publications.

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.

- Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. (n.d.). ACS Publications.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- 5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

Sources

- 1. This compound | 1000895-25-9 [chemicalbook.com]

- 2. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. visnav.in [visnav.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-nitro-1H-pyrazol-3-yl)methanol (CAS 1000895-25-9): A Versatile Heterocyclic Building Block in Modern Drug Discovery

An In-depth Technical Guide for the Research Scientist

Abstract: This technical guide provides a comprehensive overview of (5-nitro-1H-pyrazol-3-yl)methanol, a key heterocyclic intermediate for researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, explore rational synthetic strategies, detail robust analytical characterization methods, and discuss its strategic application as a versatile building block. The significance of the pyrazole core as a "privileged scaffold" in numerous therapeutic agents will be contextualized, providing a framework for leveraging this molecule in innovative research programs. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower scientists in their discovery efforts.

Core Physicochemical & Structural Properties

This compound is a functionalized pyrazole derivative characterized by a nitro group at the 5-position, which acts as a strong electron-withdrawing group, and a hydroxymethyl group at the 3-position, providing a crucial handle for synthetic diversification.

| Property | Value | Source |

| CAS Number | 1000895-25-9 | [1][2][3][4] |

| Molecular Formula | C₄H₅N₃O₃ | [1][3][4] |

| Molecular Weight | 143.10 g/mol | [3][4] |

| IUPAC Name | This compound | |

| MDL Number | MFCD12025912 | [1][4] |

| Appearance | Typically an off-white to yellow solid | General Supplier Data |

Molecular Structure:

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[5][6] This designation stems from its ability to form specific, high-affinity interactions with a wide array of biological targets, leading to its incorporation into numerous clinically successful drugs.[7] The pyrazole nucleus is a bioisostere of other key aromatic systems and offers a unique arrangement of hydrogen bond donors and acceptors, enabling it to anchor molecules within protein active sites.

The prevalence of this scaffold has grown significantly, with pyrazole-containing drugs being used to treat cancers, viral infections, and inflammatory conditions.[7] Understanding this context is crucial, as it validates the use of building blocks like this compound as starting points for the rational design of new therapeutic agents.

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

The primary alcohol suggests a final reduction step from a more stable carboxylic acid or ester precursor. The pyrazole core is classically formed from a 1,3-dicarbonyl compound and hydrazine.

Caption: A logical multi-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative methodology derived from standard procedures for pyrazole synthesis and functional group manipulations.[5][8][9]

Step 1 & 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

To a stirred solution of diethyl oxalacetate (1.0 eq) in absolute ethanol at 0 °C, add hydrazine hydrate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required to yield pure ethyl 1H-pyrazole-3-carboxylate.

Step 3: Nitration of the Pyrazole Ring

-

Causality: Nitration must be performed with caution. The pyrazole ring is susceptible to oxidation. A mixture of fuming nitric acid and sulfuric acid is the standard reagent.

-

Cool a mixture of concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.

-

Slowly add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in portions, ensuring the internal temperature does not exceed 5 °C.

-

Add fuming nitric acid (1.1 eq) dropwise to the solution over 30-60 minutes.

-

Stir the reaction at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired ethyl 5-nitro-1H-pyrazole-3-carboxylate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry completely.

Step 4: Reduction of the Ester to the Alcohol

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the ester to a primary alcohol without affecting the nitro group under controlled conditions.[9]

-

Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add a solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the final compound, ensuring its suitability for downstream applications.

Purification Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The polarity is chosen to effectively separate the polar product from less polar impurities.

-

Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC, visualizing with UV light and/or a potassium permanganate stain. e. Combine the pure fractions and remove the solvent under vacuum to yield the purified product.

Analytical Quality Control Workflow

Caption: Standard analytical workflow for identity and purity confirmation.

Expected Analytical Data

While actual spectra should be obtained experimentally, the expected data based on the structure are as follows. Spectroscopic data for this compound is available from vendors for comparison.[10]

| Technique | Expected Observations |

| ¹H NMR | - Pyrazole C-H: A singlet around δ 7.0-8.0 ppm. - Methylene (-CH₂-): A singlet or doublet (if coupled to OH) around δ 4.5-5.0 ppm. - Hydroxyl (-OH): A broad singlet, chemical shift variable with concentration and solvent. - Pyrazole N-H: A very broad singlet, often > δ 10 ppm. |

| ¹³C NMR | - Expected signals for the three distinct pyrazole carbons. - A signal for the methylene carbon (~δ 55-65 ppm). |

| FT-IR (cm⁻¹) | - O-H stretch: Broad peak ~3300 cm⁻¹. - N-H stretch: Broad peak ~3100-3200 cm⁻¹. - C-H stretch: ~2850-3000 cm⁻¹. - NO₂ stretch: Strong, asymmetric and symmetric peaks ~1550 and ~1350 cm⁻¹. |

| Mass Spec | [M-H]⁻: 142.02 (Negative Ion Mode) [M+H]⁺: 144.04 (Positive Ion Mode) |

Strategic Applications in Research & Development

This compound is not an end-product but a strategic starting material. Its value lies in the orthogonal reactivity of its functional groups.

Caption: Key derivatization pathways for library synthesis.

-

Scaffold for Kinase Inhibitor Libraries: The pyrazole core is central to many kinase inhibitors.[11] The hydroxymethyl group can be used to introduce side chains that probe specific pockets of a kinase active site, while the N-H can be functionalized to modulate solubility and cell permeability.

-

Pro-drug Development: The primary alcohol can be esterified with promoieties to improve pharmacokinetic properties. These esters can then be cleaved by endogenous esterases in vivo to release the active parent molecule.

-

Synthesis of Fused Heterocyclic Systems: The combination of the alcohol and the adjacent ring nitrogen allows for cyclization reactions to form fused pyrazole systems, such as pyrazolopyrimidines, which are also prevalent in medicinal chemistry.

-

Gateway to Amino-Pyrazoles: The nitro group can be readily reduced to an amine. This introduces a basic center and a nucleophilic handle, dramatically expanding the possible downstream chemistry to include amide bond formation, reductive amination, and sulfonamide synthesis.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. The information below is synthesized from safety data for structurally related compounds.[12][13][14]

Hazard Identification

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

-

Toxicity: While specific data is unavailable, nitroaromatic compounds should be handled as potentially toxic.

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to prevent skin contact.

-

-

Handling Practices:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents, strong acids, and strong reducing agents.[12]

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block that offers multiple avenues for chemical exploration. Its value is derived from the privileged nature of the pyrazole scaffold and the orthogonal reactivity of its functional groups. By understanding its synthesis, characterization, and potential applications, research scientists can effectively integrate this versatile molecule into their discovery workflows to generate novel chemical matter with high therapeutic potential.

References

- This compound, AR0001JW, Ark Pharm, Inc. [Link]

- CAS RN 1000895-25-9 | this compound, Hoffman Fine Chemicals. [Link]

- Viral this compound Holiday Edition, Google Sites.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K, National Institutes of Health (NIH). [Link]

- 5-methyl-3-nitro-1H-pyrazole, PubChem, N

- (1H-Pyrazol-3-yl)

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation, Medicinal Chemistry Research. [Link]

- Safety D

- Incident management: methanol, GOV.UK. [Link]

- 5-Nitro-1H-pyrazol-3-yl)

- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions, ResearchG

- Pyrazole: an emerging privileged scaffold in drug discovery, Future Medicinal Chemistry. [Link]

- The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor..., Journal of Medicinal Chemistry. [Link]

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives, Journal of Medicinal and Chemical Sciences. [Link]

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)..., MDPI. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)

Sources

- 1. 1000895-25-9 | MFCD12025912 | this compound [aaronchem.com]

- 2. This compound | 1000895-25-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmchemsci.com [jmchemsci.com]

- 9. (1-Methyl-1H-pyrazol-3-yl)methanol | 84547-62-6 [chemicalbook.com]

- 10. This compound(1000895-25-9) 1H NMR spectrum [chemicalbook.com]

- 11. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(5-nitro-1H-pyrazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its structure, featuring a nitro-substituted pyrazole core with a primary alcohol functional group, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of a robust and reliable synthetic route to this compound, commencing from 5-nitro-1H-pyrazole-3-carboxylic acid. The synthesis involves a two-step process: esterification of the carboxylic acid followed by a selective reduction of the ester. This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and safety considerations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs exhibiting diverse pharmacological activities. The introduction of a nitro group and a hydroxymethyl moiety at the C5 and C3 positions, respectively, imparts unique electronic and steric properties to the molecule. The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, such as reduction to an amino group, which is a common step in the elaboration of drug candidates[1]. The primary alcohol of this compound provides a convenient attachment point for introducing various side chains and pharmacophores through esterification, etherification, or conversion to other functional groups. This versatility makes it a sought-after intermediate for the synthesis of targeted libraries of compounds in drug development campaigns.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 5-nitro-1H-pyrazole-3-carboxylic acid. The core challenge lies in the selective reduction of the carboxylic acid or its derivative to the corresponding alcohol without affecting the sensitive nitro group. Direct reduction of the carboxylic acid can be challenging; therefore, a more controlled approach involving the intermediacy of an ester is preferred.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard transformation that facilitates the subsequent reduction. The use of thionyl chloride in ethanol is an effective method for this esterification.

Reaction Scheme:

Protocol:

A detailed protocol for a similar esterification of 4-nitro-1H-pyrazole-3-carboxylic acid has been reported and can be adapted for the 5-nitro isomer[2].

-

To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in ethanol (8.0 vol), cool the mixture to 0-5 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (18-25 °C) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude ethyl 5-nitro-1H-pyrazole-3-carboxylate can be purified by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

-

Ethanol as Solvent and Reagent: Ethanol serves as both the solvent and the reactant for the esterification. Using it in excess drives the equilibrium towards the product side.

-

Thionyl Chloride as Activating Agent: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by ethanol. This method is generally high-yielding and the byproducts (SO2 and HCl) are gaseous, which simplifies workup.

-

Low-Temperature Addition: The dropwise addition of thionyl chloride at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

Step 2: Selective Reduction of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

This is the critical step of the synthesis, requiring a reducing agent that chemoselectively reduces the ester to the primary alcohol while leaving the nitro group intact. Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are suitable reagents for this transformation.

Reaction Scheme:

Proposed Protocol:

-

Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride (LAH) and is known to selectively reduce esters in the presence of nitro groups under appropriate conditions. Lithium borohydride is another excellent option for this transformation.

-

Solvent System: THF is a common aprotic solvent for borohydride reductions. The addition of a protic solvent like methanol can sometimes accelerate the reduction of esters by sodium borohydride.

-

Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and improve selectivity, minimizing potential side reactions.

-

Quenching: The quenching step is necessary to destroy any unreacted reducing agent and to protonate the resulting alkoxide to form the desired alcohol.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is available from commercial suppliers and serves as a reference[3][4][5].

| Property | Value |

| Molecular Formula | C₄H₅N₃O₃ |

| Molecular Weight | 143.10 g/mol |

| CAS Number | 1000895-25-9 |

| Appearance | (Expected) Solid |

| ¹H NMR | Spectral data available[3] |

| ¹³C NMR | Spectral data available[3] |

| IR Spectroscopy | Spectral data available[3] |

| Mass Spectrometry | Spectral data available[3] |

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Sodium Borohydride/Lithium Borohydride: These are flammable solids and can react with water to produce flammable hydrogen gas. They should be handled with care, and quenching should be performed slowly and cautiously.

-

Nitro Compounds: Nitro-containing organic compounds can be thermally unstable and potentially explosive, especially at elevated temperatures or in the presence of certain contaminants. It is advisable to avoid excessive heating and to handle the material with care.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this important building block. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this compound in high purity. The versatility of this compound ensures its continued importance in the field of medicinal chemistry and drug discovery.

References

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). DergiPark.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Royal Society of Chemistry.

- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development.

- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). DergiPark.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.

- Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (2023). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Springer.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). NIH.

- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.

- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). NIH.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2022). NIH.

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate.

- ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem. (n.d.).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (5-Nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (5-nitro-1H-pyrazol-3-yl)methanol. The nitropyrazole scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its structural characterization is paramount for its application in drug design and development. This document details the predicted ¹H and ¹³C NMR spectra, offers an in-depth interpretation of the spectral data, and presents a validated, step-by-step protocol for data acquisition. The insights herein are grounded in established spectroscopic principles and comparative data from analogous structures, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Introduction and Molecular Structure

This compound, with CAS number 1000895-25-9, is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a hydroxymethyl group.[1] The pyrazole ring is a privileged scaffold in drug discovery, and the presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential biological activity. Accurate spectroscopic characterization is the foundational step for confirming the identity and purity of this compound, enabling its confident use in further synthetic transformations and biological assays.

The molecular structure, with atom numbering for NMR assignment, is presented below. The key to understanding its NMR spectra lies in recognizing the electronic effects of the substituents on the pyrazole ring. The nitro group at the C5 position strongly deshields adjacent nuclei, while the hydroxymethyl group at C3 has a more moderate effect.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted data, based on analysis of similar structures such as 3-nitropyrazole and (1H-pyrazol-3-yl)methanol, are summarized in Table 1.[2][3] The recommended solvent is DMSO-d₆, as it is capable of solubilizing the compound and allows for the observation of exchangeable protons (NH and OH).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

|---|---|---|---|---|

| ~14.5 | Broad Singlet | 1H | NH (N1-H) | The NH proton of pyrazoles in DMSO-d₆ typically appears far downfield. The presence of the C5-nitro group further enhances this shift.[2] |

| ~7.10 | Singlet | 1H | H4 | The sole pyrazole ring proton. It is significantly deshielded by the adjacent C5-nitro group. For comparison, the H4 proton in 3-nitropyrazole appears at ~7.01 ppm.[2] |

| ~5.60 | Broad Singlet | 1H | OH (O1-H) | The hydroxyl proton signal is often broad and its position is variable. It can be confirmed by D₂O exchange. |

| ~4.65 | Singlet | 2H | CH₂ (C6-H₂) | These methylene protons are adjacent to an oxygen atom and the aromatic pyrazole ring, resulting in a downfield shift. They are expected to appear as a singlet. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The strong electron-withdrawing effect of the nitro group is the dominant factor influencing the chemical shifts of the pyrazole ring carbons. The predicted data are presented in Table 2, with assignments based on known substituent effects and data from related C-nitropyrazoles.[4]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

|---|---|---|

| ~156.0 | C5 | This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift, making it the most deshielded carbon in the ring.[4] |

| ~149.0 | C3 | Attached to the hydroxymethyl group, this carbon is also deshielded. Its chemical shift is predicted to be slightly upfield from C5. |

| ~110.0 | C4 | This is the only CH carbon in the aromatic ring and is expected to be the most shielded (upfield) of the ring carbons.[4] |

| ~55.0 | C6 (CH₂) | This aliphatic carbon is attached to an oxygen atom, which shifts it downfield relative to a standard alkane carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental protocol is essential. The following section outlines the methodology from sample preparation to data acquisition.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solvating power for polar compounds and its ability to slow the exchange rate of labile protons (NH, OH), allowing for their observation.[5]

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. Ensure the solution is clear and free of particulate matter.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 (adjust as needed based on concentration).

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including the slowly relaxing NH).

-

Spectral Width (SW): 0 to 16 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or higher (¹³C is much less sensitive than ¹H).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0 to 200 ppm.

Protocol Validation:

-

Internal Standard: The use of TMS provides a reliable and universally accepted reference point for chemical shifts.[6]

-

D₂O Exchange: To confirm the assignment of the NH and OH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and OH protons will diminish or disappear due to proton-deuterium exchange.

Figure 2: Standard experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and comparative data. The provided experimental protocol offers a robust and validated method for researchers to acquire high-quality data for this compound. A thorough understanding and correct application of these spectroscopic techniques are indispensable for any scientist working with novel chemical entities in the field of drug discovery and development.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).

- Diez-Poza, C., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(6), 485-489.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).

- The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO).

- ResearchGate. (2020). 13C-NMR chemical shifts for compound 3 in DMSO-d6.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.

- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-105.

Sources

An In-depth Technical Guide to the Physical Properties of (5-nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-nitro-1H-pyrazol-3-yl)methanol, a heterocyclic compound featuring a pyrazole nucleus, represents a significant scaffold in medicinal chemistry and materials science. The strategic placement of a nitro group and a hydroxymethyl substituent on the pyrazole ring imparts unique electronic and structural characteristics, making it a versatile building block for the synthesis of novel therapeutic agents and energetic materials.[1][2] The pyrazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities.[3] Furthermore, the introduction of nitro groups into heterocyclic systems is a key strategy in the development of high-energy-density materials.[1][2]

A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in research and development. Properties such as melting and boiling points are critical determinants of a compound's purity, stability, and suitability for various experimental and manufacturing processes. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and the scientific principles underpinning these measurements.

Physicochemical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the nitro group and the pyrazole ring contribute to dipole-dipole interactions and London dispersion forces. These interactions collectively influence the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling).

| Physical Property | Value | Data Type | Source |

| Melting Point | 136-137 °C | Experimental | Key Organics[4], Hangzhou Leap Chemical[5] |

| Boiling Point | 475.4 ± 30.0 °C | Predicted | Hangzhou Leap Chemical[5] |

Note: The boiling point is a predicted value and should be confirmed through experimental verification. The high predicted boiling point suggests that the compound may decompose before boiling at atmospheric pressure.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus, which consists of a heating block and a means of observing the sample.

-

Insert the capillary tube containing the sample into the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube.

-

Slow Heating Rate: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.

Caption: Workflow for micro boiling point determination using a Thiele tube.

Conclusion

References

- Hangzhou Leap Chemical Co., Ltd. This compound. [Link]

- Yi, J., Hu, S., Liu, S., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory.

- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. [Link]

- Zhang, J., et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling, 24(1), 16. [Link]

- Pang, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. [Link]

- Subramani, T., et al. (2023).

- Hoffman Fine Chemicals. This compound. [Link]

- Al-Hourani, B. J., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.

- Rhenium Bio Science. 1H-Pyrazole-3-methanol, 5-nitro- 97%. [Link]

- Pharmaffiliates. This compound. [Link]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Google Patents. 3(5)

- PubChem. Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. [Link]

- Google Patents. Synthetic technology for pyraclostrobin.

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

- Al-Amiery, A. A., et al. (2012). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

- Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Advances, 9(1), 225-229. [Link]

- Faria, J. V., et al. (2017). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34). [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. keyorganics.net [keyorganics.net]

- 5. echemi.com [echemi.com]

Solubility of (5-nitro-1H-pyrazol-3-yl)methanol in different solvents

An In-Depth Technical Guide to the Solubility of (5-nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6] Let's dissect the structure of this compound to anticipate its behavior in different solvent classes.

-

The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and capable of participating in hydrogen bonding, both as a hydrogen bond donor (the N-H proton) and acceptor (the sp2 hybridized nitrogen).

-

The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, rendering it highly polar. It can act as a hydrogen bond acceptor. The presence of the nitro group significantly influences the overall polarity of the molecule and its potential for dipole-dipole interactions.

-

The Hydroxymethyl Group (-CH2OH): The methanol substituent introduces a primary alcohol functional group. This group is polar and can act as both a hydrogen bond donor (the O-H proton) and a hydrogen bond acceptor (the oxygen lone pairs). This functional group is expected to enhance solubility in protic, polar solvents.

Overall Polarity and Hydrogen Bonding Potential: The combination of the pyrazole ring, a nitro group, and a hydroxymethyl group results in a molecule with significant polarity and a high capacity for hydrogen bonding. It is anticipated to be more soluble in polar solvents, particularly those that can engage in hydrogen bonding, and less soluble in nonpolar solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in various common laboratory solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in extensive hydrogen bonding with the pyrazole N-H, the nitro group, and the hydroxymethyl group will facilitate dissolution. Studies on 3-nitropyrazole have shown its solubility in water and various alcohols.[4][7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H and O-H protons of the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The lack of polarity and inability to form hydrogen bonds in these solvents will result in weak solute-solvent interactions, making dissolution energetically unfavorable.[6] |

| Aqueous Acidic | Dilute HCl | Potentially Enhanced | The pyrazole ring has basic nitrogen atoms that can be protonated in acidic conditions, forming a salt. This salt is likely to have significantly higher aqueous solubility than the neutral compound.[8][9] |

| Aqueous Basic | Dilute NaOH, NaHCO3 | Potentially Enhanced | The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated by a strong base to form a salt, which would increase aqueous solubility.[8][9] |

Methodologies for Experimental Solubility Determination

Given the absence of published quantitative data, empirical determination of the solubility of this compound is a critical step for any research or development activities. The following section details established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide insights into the presence of acidic or basic functional groups.[8][10]

Protocol for Qualitative Solubility Assessment:

-

Preparation: Dispense approximately 10-20 mg of this compound into separate, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the chosen solvent in 0.25 mL increments.

-

Mixing: After each addition, vigorously agitate the test tube for 10-20 seconds.

-

Observation: Visually inspect the mixture for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble."

-

Testing in Aqueous Acids and Bases: For solvents like 5% HCl and 5% NaOH, if the compound dissolves, it suggests the presence of a basic or acidic functional group, respectively.[8][9]

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[11]

Protocol for the Shake-Flask Method:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is crucial not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at that specific temperature.

Caption: Workflow for the shake-flask method.

Modern Approaches: NMR-Based Solubility Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.[11]

Protocol for NMR-Based Solubility Determination:

-

Sample Preparation: Prepare a saturated solution of this compound in a deuterated solvent directly in an NMR tube.

-

Internal Standard: Add a known amount of an inert, soluble internal standard with a distinct NMR signal that does not overlap with the analyte's signals.

-

Data Acquisition: Acquire a quantitative 1H NMR spectrum of the sample.

-

Integration and Calculation: Integrate the area of a well-resolved signal from the dissolved this compound and a signal from the internal standard. The ratio of these integrals, when corrected for the number of protons and the known concentration of the internal standard, allows for the direct calculation of the solute's concentration, which is its solubility.

Factors Influencing Solubility

Several physical parameters can significantly affect the solubility of this compound.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[4][7] This is a critical consideration for crystallization processes.

-

pH: As discussed, the solubility in aqueous solutions will be highly dependent on the pH due to the potential for protonation or deprotonation of the pyrazole ring.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form being used in solubility studies.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published, a comprehensive understanding of its molecular structure allows for robust predictions of its solubility behavior. The compound is anticipated to be most soluble in polar protic solvents and aqueous acidic or basic solutions, with limited solubility in nonpolar media. This guide provides detailed, field-proven methodologies for the qualitative and quantitative determination of its solubility. For researchers in drug development and materials science, the empirical determination of this fundamental physicochemical property is a crucial first step in unlocking the full potential of this compound. Future work should focus on generating and publishing this data in a range of pharmaceutically and industrially relevant solvents to create a valuable resource for the scientific community.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Unknown. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2025, August 8). This compound.

- Unknown. (2025, August 10). Review on synthesis of nitropyrazoles.

- Unknown. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.

- Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

- Unknown. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

- Shevelev, S., Dalinger, I., Kanishchev, M., et al. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar.

- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.

- Unknown. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central.

- Unknown. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemBK. (n.d.). (3-nitro-1H-pyrazol-5-yl)methanol.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Unknown. (n.d.).

- Unknown. (2025, August 7). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Unknown. (n.d.).

- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.

- Unknown. (2025, August 10). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsOiTnQGdvmvDgGGKgunfYK9CJ7i08vyeDLvlspq2FNQiS1kNpZpkb5pMV-I2nbsEyrbmQVDEBROp4kZxqIcMH6a3UUr1F_3X2K8Qt_O5ASFvUl6gQBb_1IhUNAPGSsnthkXxaam-iSNAYUry6FXYJTmFq7LTm5DRsso5hpYAGij2A7HQ3BrF3St-QLWOiVRpFOTwMu3b_laQoT2vi1_eBgZHPeYRf5C0I8-YBAIYwtcaOC7Y3OL5IpUN05jpWA-mH8dfN6hmdw8LIa63e1DmBrWtzGW1w2zpDIPdgFwrsP0cy30ZTQgg7DjPEaw2jKOfdAbcHXqBTLgfVEuK3LnQ-QoCHkIMX4Dk]([Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

Crystal structure of (5-nitro-1H-pyrazol-3-yl)methanol

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (5-nitro-1H-pyrazol-3-yl)methanol

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of pharmacological activities and unique physicochemical properties.[1] The introduction of a nitro group and a hydroxymethyl substituent onto the pyrazole scaffold, as in this compound (C₄H₅N₃O₃)[2], creates a molecule with significant potential for directed intermolecular interactions, which are critical for crystal engineering and understanding structure-activity relationships (SAR). While the crystal structure of this specific compound is not yet in the public domain, this guide provides a comprehensive, predictive, and methodological framework for its determination and analysis. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights, explaining the causality behind experimental choices to empower researchers in their own investigations. We will detail the synthesis, characterization, single-crystal growth, X-ray diffraction analysis, and the anticipated supramolecular architecture of the title compound, grounded in authoritative data from closely related nitropyrazole structures.

Synthesis and Spectroscopic Confirmation

The foundational step in any crystallographic study is the unambiguous synthesis and purification of the target compound. The presence of impurities can severely hinder or prevent the growth of high-quality single crystals.

Proposed Synthesis Protocol

A plausible synthetic route begins with the nitration of a suitable pyrazole precursor. The following is a proposed two-step protocol based on standard heterocyclic chemistry transformations.

Step 1: Synthesis of (1H-Pyrazol-3-yl)methanol (This is a commercially available precursor, but a synthesis is provided for completeness).

-

To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1H-Pyrazol-3-yl)methanol.[3]

Step 2: Nitration to this compound

-

Cool a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (3 eq.) to 0 °C in an ice-salt bath.

-

Slowly add (1H-Pyrazol-3-yl)methanol (1 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of a sulfuric acid medium is crucial as it protonates the pyrazole ring, making it less susceptible to oxidation while facilitating nitration.

-

After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | A singlet for the pyrazole C-H proton, a triplet for the hydroxyl proton (-OH), a doublet for the methylene protons (-CH₂-), and a broad singlet for the pyrazole N-H proton. The exact chemical shifts would need to be determined experimentally.[4] |

| ¹³C NMR (DMSO-d₆) | Four distinct carbon signals corresponding to the two non-equivalent pyrazole ring carbons, the methylene carbon, and the carbon bearing the nitro group. |

| FT-IR (KBr) | Characteristic absorption bands are expected for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3100 cm⁻¹), C-H stretching (~2900 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹, respectively), and C=N/C=C stretching of the pyrazole ring (~1600-1400 cm⁻¹).[5] |

| Mass Spec. (ESI+) | The protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 143.1 g/mol plus a proton.[2] |

Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to self-assemble slowly and methodically into a perfectly ordered three-dimensional lattice. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (pyrazole N, nitro O, hydroxyl O) in this compound suggests that solvent choice will be critical.

Experimental Protocol for Crystallization

Method: Slow Evaporation This technique is straightforward and effective for moderately soluble compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but not when cold, and it should not be overly volatile.

-

Solvent Screening: Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water).

-

Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol or an ethanol/water mixture) by gentle warming.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.

-

Isolation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks. Once formed, carefully retrieve a suitable crystal using a loop.

Caption: Workflow from synthesis to crystal isolation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Refinement Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a cryoloop.[6]

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations, leading to higher resolution data and protecting the crystal from radiation damage.[1]

-